molecular formula C14H20N2 B7987919 ((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

Cat. No.: B7987919
M. Wt: 216.32 g/mol
InChI Key: HTTXVNRPINIIHA-CQSZACIVSA-N
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Description

(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: is a chiral amine compound characterized by a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves the reductive amination of cyclopropyl ketone with ®-1-benzyl-pyrrolidine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: Another approach is to resolve the racemic mixture of 1-benzyl-pyrrolidin-3-yl-cyclopropyl-amine using chiral chromatography or crystallization techniques to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or biocatalysts can also be employed to achieve enantioselective synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon, platinum

    Substitution: Alkyl halides, sulfonates

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted benzyl or cyclopropyl derivatives

Scientific Research Applications

Chemistry:

    Catalysis: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and aiding in the design of enzyme-targeted drugs.

Industry:

    Material Science: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the context of drug development, it can interact with neurotransmitter receptors, influencing signal transduction and neuronal activity.

Comparison with Similar Compounds

    ((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: The enantiomer of the compound, differing in its spatial configuration.

    1-Benzyl-pyrrolidin-3-yl-amine: Lacks the cyclopropyl group, offering different chemical and biological properties.

    Cyclopropylamine: A simpler structure without the pyrrolidine and benzyl groups.

Uniqueness: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is unique due to its chiral nature and the presence of both benzyl and cyclopropyl groups, which confer specific chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential in drug development distinguish it from other similar compounds.

Properties

IUPAC Name

(3R)-1-benzyl-N-cyclopropylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTXVNRPINIIHA-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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